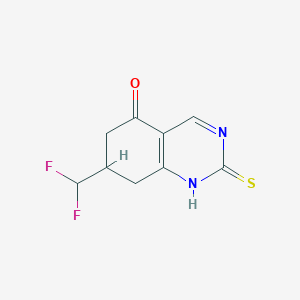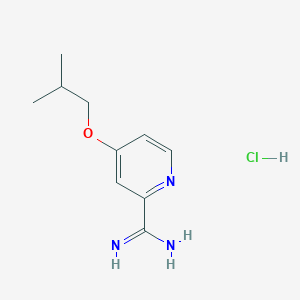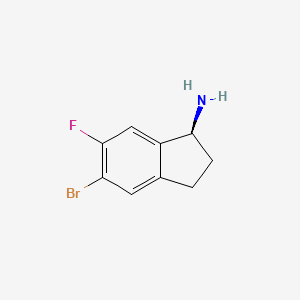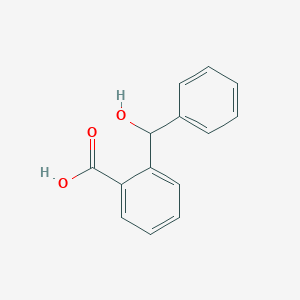
7-(Difluoromethyl)-2-mercapto-7,8-dihydroquinazolin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Difluoromethyl)-2-mercapto-7,8-dihydroquinazolin-5(6H)-one is a compound that features a difluoromethyl group and a mercapto group attached to a quinazolinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) in the presence of a base . The reaction conditions often require a metal-free environment and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the difluoromethylation process.
Análisis De Reacciones Químicas
Types of Reactions
7-(Difluoromethyl)-2-mercapto-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Reduction: The quinazolinone core can be reduced under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Substituted quinazolinones.
Reduction: Reduced quinazolinone derivatives.
Aplicaciones Científicas De Investigación
7-(Difluoromethyl)-2-mercapto-7,8-dihydroquinazolin-5(6H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 7-(Difluoromethyl)-2-mercapto-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The mercapto group can form covalent bonds with target proteins, further influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
7-Difluoromethylpyrazolo[1,5-a]pyrimidines: These compounds also contain a difluoromethyl group and exhibit similar biological activities.
Difluoromethylated heterocycles: These compounds are widely studied for their pharmacological properties.
Uniqueness
7-(Difluoromethyl)-2-mercapto-7,8-dihydroquinazolin-5(6H)-one is unique due to the presence of both a difluoromethyl group and a mercapto group on the quinazolinone core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H8F2N2OS |
|---|---|
Peso molecular |
230.24 g/mol |
Nombre IUPAC |
7-(difluoromethyl)-2-sulfanylidene-1,6,7,8-tetrahydroquinazolin-5-one |
InChI |
InChI=1S/C9H8F2N2OS/c10-8(11)4-1-6-5(7(14)2-4)3-12-9(15)13-6/h3-4,8H,1-2H2,(H,12,13,15) |
Clave InChI |
KEGSJHZSEBVUQA-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC(=O)C2=C1NC(=S)N=C2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-oxo-1,8-dioxaspiro[4.5]decane-3-carboxylate](/img/structure/B11876904.png)

![9-Benzyl-3,9-diazabicyclo[3.3.1]nonan-7-one](/img/structure/B11876923.png)





![2-Phenyl-1,4-dihydroimidazo[4,5-b]indole](/img/structure/B11876944.png)
![Ethanone, 1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-](/img/structure/B11876949.png)

![7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B11876970.png)
![6-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11876981.png)

